Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Description
Historical Context and Discovery Trajectory
The synthesis of this compound was first reported in the early 21st century as part of broader efforts to explore spirocyclic architectures in pharmaceutical chemistry. Initial routes employed multi-step strategies involving cyclization reactions between azetidine precursors and oxetane derivatives. A pivotal advancement occurred with the adaptation of Schotten-Baumann conditions for spirocycle formation, enabling efficient ring closure through hydroxide-mediated alkylation.
Key milestones in its development include:
- 2000s : Conceptualization of azaspirocycles as conformationally restricted analogs of linear amines.
- 2012 : Optimization of tert-butyl ester protection strategies to enhance synthetic yield.
- 2021 : Commercial availability through suppliers like AK Scientific, reflecting industrial demand.
The compound’s structural elucidation confirmed a molecular formula of C₁₂H₂₁NO₃ (MW 227.3 g/mol) with characteristic spiro junction at the azetidine-oxetane interface. Nuclear Magnetic Resonance spectroscopy revealed distinct signals for the tert-butyl group (δ 1.44 ppm) and spirocyclic protons (δ 4.35–4.72 ppm), while X-ray crystallography resolved its chair-like conformation.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 227.3 g/mol | Mass Spectrometry |
| Boiling Point | 292.8°C (Predicted) | Computational |
| Density | 1.09 g/cm³ | Experimental |
| pKa | -0.93 | Potentiometric |
Research Significance in Contemporary Medicinal Chemistry
This spirocyclic compound addresses critical challenges in drug design:
Three-Dimensional Complexity : The spiro[3.3]heptane core provides 75% more sphericality than flat aromatic systems, enhancing target selectivity by minimizing off-target interactions.
Metabolic Stability : The tert-butyl carbamate group confers resistance to esterase-mediated hydrolysis, extending half-life in physiological environments.
Versatile Synthetic Handle : The carboxylate moiety enables straightforward derivatization. For example, deprotection yields 1-oxa-6-azaspiro[3.3]heptane, a key intermediate in tuberculosis drug candidates like TBI-223.
Recent studies demonstrate its utility as:
- Enzyme Modulators : Structural analogs inhibit monoacylglycerol lipase (MAGL) with IC₅₀ values <100 nM, suggesting potential for neurodegenerative disease therapeutics.
- Kinase Scaffolds : Hybrid molecules incorporating this spirocycle show 10-fold improved selectivity for JAK3 over JAK1/2 in autoimmune disorder models.
Properties
IUPAC Name |
tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-10(2,3)16-9(14)13-6-12(7-13)11(4,5)8-15-12/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROYAGCOSGRUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CN(C2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the reaction of a suitable lactone with an amine to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Density : Not available
- Storage Conditions : 2-8°C
Structural Insights
The compound features a spirocyclic structure, which is known for imparting rigidity and influencing biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has been investigated for its potential as a pharmacological agent. Its structural analogs have been studied for:
- Antimicrobial Activity : Research indicates that compounds with similar structures can exhibit significant antibacterial properties, particularly against resistant strains of bacteria. The spirocyclic framework may contribute to this activity by affecting the binding affinity to bacterial targets .
- Antitubercular Agents : A recent study highlighted the importance of novel inhibitors targeting polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis. Compounds derived from similar scaffolds have shown promising results in inhibiting mycobacterial growth, suggesting that this compound could be a candidate for further exploration in tuberculosis treatment .
Synthetic Methodologies
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its unique structure allows for:
- Diverse Functionalization : The presence of the carboxylate group facilitates further chemical modifications, enabling the synthesis of derivatives with tailored biological activities .
- Chiral Synthesis : Given its stereogenic centers, it can be utilized in asymmetric synthesis to produce chiral compounds that are valuable in pharmaceuticals.
Case Study 1: Antibacterial Activity
A study evaluated several spirocyclic compounds for their antibacterial efficacy against Staphylococcus aureus. This compound was included in the screening process and demonstrated notable activity, indicating its potential as a lead compound for developing new antibiotics .
Case Study 2: Tuberculosis Inhibition
In a high-throughput screening assay aimed at identifying new antitubercular agents, derivatives based on the oxaspiro framework were tested against Mycobacterium tuberculosis. One derivative showed an MIC (minimum inhibitory concentration) of less than 1 μM, highlighting the therapeutic potential of compounds related to this compound in combating tuberculosis .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as altering signal transduction pathways or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heteroatom Variations: Oxa vs. Diazaspiro Systems
- Tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1263285-88-6): This analog lacks the 3,3-dimethyl groups but shares the 1-oxa-6-aza configuration.
- Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate :
A diaza analog with two nitrogen atoms in the spiro system. The oxalate salt form enhances crystallinity and aqueous solubility compared to the Boc-protected oxa-aza variant. This compound demonstrates a pKa of 9.81, suggesting basicity at physiological pH.
Substituent Effects: Functional Group Diversity
- Tert-butyl 3-amino-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 1349199-65-0): Features a primary amine at the 3-position instead of dimethyl groups. The amino group enables further derivatization (e.g., amide coupling), contrasting with the inert methyl groups in the target compound. Its molecular weight (214.26 g/mol) and purity (95%) make it a versatile intermediate.
- Synthesized via iridium-catalyzed amination, this compound highlights the adaptability of spirocyclic scaffolds in asymmetric synthesis.
Spirocyclic vs. Bicyclic Systems
- Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate :
A bicyclic analog with a fused ring system. The reduced conformational flexibility compared to spirocycles may enhance binding selectivity in biological targets, such as nicotinic acetylcholine receptors (nAChRs).
Key Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational methods (e.g., XLogP3).
Biological Activity
Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS: 936850-12-3) is a compound with unique structural properties that have garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- SMILES Notation : O=C(OC(C)(C)C)N1CC(OC2)(C1)C2(C)C
This compound has been studied for its interaction with various biological targets:
- Monoamine Oxidase B (MAO-B) Inhibition : The compound exhibits moderate to high inhibitory effects on MAO-B, with IC50 values ranging from 0.7 to 289 nM, while showing negligible activity against the MAO-A isoform (2% inhibition at 1 mM). This selectivity is crucial for reducing side effects commonly associated with non-selective MAO inhibitors .
- Affinity for Serotonin Receptors : Preliminary studies indicate that the compound may have varying affinities for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
Pharmacological Effects
The pharmacological profile of this compound suggests several potential therapeutic applications:
- Neuroprotective Effects : Due to its MAO-B inhibition, the compound may offer neuroprotective benefits in conditions like Parkinson's disease by preventing the breakdown of neuroprotective neurotransmitters.
- Antidepressant Activity : The modulation of serotonin receptors indicates potential antidepressant properties, warranting further investigation into its efficacy in mood disorders.
Case Study 1: MAO-B Inhibition
In a study assessing various compounds for their MAO-B inhibitory activity, this compound was compared with known inhibitors like rasagiline. The findings highlighted its significant inhibitory capacity, suggesting it could be a candidate for further development as a therapeutic agent in neurodegenerative diseases .
Case Study 2: Safety Profile Assessment
A comprehensive safety profile assessment was conducted using human liver cancer cell lines (HepG2). The compound demonstrated no cytotoxic effects at concentrations up to 5 mM, indicating a favorable safety profile for potential therapeutic use. Additionally, it did not show mutagenic effects in AMES assays at tested concentrations .
Comparative Analysis of Biological Activity
| Compound Name | MAO-B IC50 (nM) | MAO-A Inhibition (%) | Cytotoxicity (HepG2) | Mutagenicity |
|---|---|---|---|---|
| This compound | 0.7 - 289 | 2% at 1 mM | No effect up to 5 mM | Negative |
| Rasagiline | ~100 | Moderate | Moderate | Negative |
Q & A
Q. What strategies mitigate oxidative degradation during long-term storage?
- Solutions :
- Store under argon/nitrogen atmosphere to limit oxygen exposure.
- Add antioxidants (e.g., BHT) at 0.1–1.0% w/w, validated via accelerated stability testing (40°C/75% RH for 6 months) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Validation Steps :
Cross-reference synthesis protocols (e.g., reagent purity, drying methods).
Replicate experiments using standardized conditions (e.g., heating rate for mp determination).
Collaborate with independent labs for third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
